molecular formula C17H14N4S B380670 4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 314260-87-2

4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B380670
CAS No.: 314260-87-2
M. Wt: 306.4g/mol
InChI Key: UPVCFBVIGJYKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification within Heterocyclic Compounds

The compound 4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine belongs to the broader classification of nitrogen-containing heterocyclic compounds, specifically within the subcategory of fused heterocyclic systems. This classification places it among some of the most pharmacologically significant molecular scaffolds in medicinal chemistry. The compound exhibits characteristics of both benzimidazole derivatives and thienopyrimidine analogs, creating a unique chemical entity that bridges multiple heterocyclic families.

From a structural perspective, the compound can be categorized as a tricyclic heterocyclic system, incorporating nitrogen and sulfur heteroatoms within its ring framework. The benzimidazole moiety contributes two nitrogen atoms, while the thienopyrimidine core introduces an additional nitrogen atom and one sulfur atom, resulting in a heteroatom-rich molecular architecture. This high density of heteroatoms significantly influences the compound's electronic properties, hydrogen bonding capabilities, and overall molecular recognition characteristics.

The thienopyrimidine component specifically classifies this compound within the thieno[2,3-d]pyrimidine family, which represents one of three possible regioisomeric arrangements of thiophene and pyrimidine rings. Thienopyrimidines occupy a special position among fused pyrimidines and are considered bioisosteres of quinazoline moieties, which have demonstrated extensive biological activities in pharmaceutical applications. This bioisosteric relationship has made thienopyrimidines particularly attractive targets for drug development programs.

The cyclopenta-fused arrangement adds another layer of structural complexity, creating a partially saturated ring system that distinguishes this compound from fully aromatic analogs. This saturation introduces conformational flexibility while maintaining the overall rigidity necessary for specific biological interactions. The systematic nomenclature reflects this complex architecture, with each component clearly delineated to indicate the precise connectivity pattern.

Structural Component Classification Contribution to Overall Activity
Benzimidazole Bicyclic nitrogen heterocycle Protein kinase inhibition, antimicrobial activity
Thienopyrimidine Sulfur-nitrogen fused heterocycle Quinazoline bioisostere, EGFR inhibition
Cyclopenta fusion Saturated carbocycle Conformational rigidity, membrane permeability
Methyl substitution Alkyl substituent Lipophilicity modulation, metabolic stability

Nomenclature and Structural Identification

The systematic nomenclature of 4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine follows International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic systems. The name provides a complete description of the molecular architecture, beginning with the position and nature of the benzimidazole substituent, followed by the methyl group location, and concluding with the detailed description of the cyclopenta-thieno-pyrimidine core structure.

The molecular formula C17H14N4S accurately reflects the atomic composition, indicating a molecular weight of 306.387 g/mol. The presence of four nitrogen atoms and one sulfur atom within the seventeen-carbon framework creates a heteroatom ratio that is characteristic of highly bioactive heterocyclic compounds. This composition places the compound within the drug-like chemical space, satisfying several criteria for oral bioavailability and pharmaceutical relevance.

Structural identification relies on multiple analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography when crystalline material is available. The unique substitution pattern and ring fusion arrangement create distinctive spectroscopic signatures that facilitate unambiguous identification. The benzimidazole protons exhibit characteristic chemical shifts in 1H NMR spectroscopy, while the thienopyrimidine system produces distinctive coupling patterns that confirm the regiochemistry.

Alternative nomenclature systems have been employed in the literature, including the systematic name "12-(1H-1,3-benzodiazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene". This nomenclature emphasizes the tricyclic nature of the compound and provides an alternative perspective on the ring connectivity. Such nomenclature variations are common in complex heterocyclic chemistry and reflect different approaches to systematic naming conventions.

The compound has been assigned multiple database identifiers, including ChemSpider ID 637922 and various PubChem compound identifiers. These database entries provide standardized reference points for literature searches and computational studies. The standardized SMILES notation and InChI strings serve as universal structural identifiers that facilitate computational analysis and database queries across different software platforms.

Historical Development of Thieno[2,3-d]pyrimidine Chemistry

The historical development of thieno[2,3-d]pyrimidine chemistry represents a fascinating evolution in heterocyclic synthesis, spanning several decades of methodological advancement and biological discovery. The initial recognition of thienopyrimidines as biologically significant scaffolds emerged from structure-activity relationship studies of purine analogs, where researchers sought to create bioisosteric replacements for naturally occurring nucleotide bases. This bioisosteric approach has remained a central theme in thienopyrimidine research, driving continued interest in these heterocyclic systems.

Early synthetic approaches to thieno[2,3-d]pyrimidines relied on classical cyclization reactions, particularly the condensation of thiophene derivatives with appropriate nitrogen-containing building blocks. The Gewald reaction, discovered in the 1960s, provided a versatile route to 2-aminothiophene derivatives, which subsequently served as key intermediates for thienopyrimidine synthesis. This reaction involved the cyclocondensation of ketones or aldehydes with activated nitrile derivatives and elemental sulfur, offering a one-pot approach to functionalized thiophene rings.

The development of microwave-assisted synthesis has revolutionized thienopyrimidine chemistry in recent decades, dramatically reducing reaction times and improving yields. These green chemistry approaches have made complex thienopyrimidine derivatives more accessible to medicinal chemists, facilitating the rapid exploration of structure-activity relationships. The integration of microwave technology with traditional synthetic methods has enabled the parallel synthesis of diverse thienopyrimidine libraries for biological screening.

Modern synthetic strategies have expanded to include metal-catalyzed reactions, multicomponent reactions, and flow chemistry approaches, reflecting the broader evolution of synthetic organic chemistry. These methodological advances have enabled the preparation of increasingly complex thienopyrimidine derivatives, including the benzimidazole-substituted variants that represent current research frontiers. The development of efficient synthetic routes has been crucial for advancing biological studies and potential pharmaceutical applications.

The recognition of thienopyrimidines as EGFR inhibitors marked a significant milestone in their pharmaceutical development. This discovery linked thienopyrimidine chemistry to cancer therapeutics, spurring intensive research into structure-activity relationships and optimization strategies. The successful development of gefitinib as a quinazoline-based tyrosine kinase inhibitor provided a template for thienopyrimidine-based drug discovery programs.

Decade Key Development Impact on Field
1960s Gewald reaction discovery Enabled efficient thiophene synthesis
1980s Recognition as purine bioisosteres Expanded biological applications
1990s EGFR inhibition discovery Linked to cancer therapeutics
2000s Microwave synthesis adoption Accelerated library synthesis
2010s Hybrid scaffold development Enhanced selectivity and potency

Position within the Benzimidazole-Thieno-Pyrimidine Hybrid Compounds

The positioning of 4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine within the broader family of benzimidazole-thieno-pyrimidine hybrid compounds reflects the sophisticated evolution of molecular hybridization strategies in medicinal chemistry. These hybrid compounds represent a rational approach to drug design, combining the proven pharmacological activities of benzimidazole and thienopyrimidine scaffolds to create molecules with potentially enhanced biological profiles.

Benzimidazole derivatives have established themselves as privileged structures in medicinal chemistry, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The integration of benzimidazole moieties with thienopyrimidine cores creates hybrid molecules that can potentially interact with multiple biological targets simultaneously, offering advantages over single-scaffold compounds. This dual-targeting approach has become increasingly important in addressing complex diseases that involve multiple pathways.

The specific substitution pattern in 4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine places it among the more structurally complex members of this hybrid family. The direct attachment of the benzimidazole nitrogen to the thienopyrimidine core creates a rigid, planar arrangement that differs significantly from linker-mediated hybrid systems. This direct connectivity may enhance binding affinity through improved shape complementarity with target proteins.

Comparative analysis of related hybrid compounds reveals structure-activity relationships that guide further optimization efforts. Compounds bearing para-substituted phenyl groups on pyrazole rings have shown enhanced anti-inflammatory activity, while fluorinated derivatives demonstrate improved anticancer potency. These findings suggest that systematic variation of substituents on the benzimidazole-thienopyrimidine framework could yield compounds with tailored biological profiles.

The cyclopenta-fused variant represented by this compound introduces additional structural rigidity that may influence selectivity profiles. Unlike linear hybrid systems that maintain rotational freedom between scaffold components, the fused architecture constrains the relative orientation of the benzimidazole and thienopyrimidine rings. This constraint may enhance binding specificity but could also limit the range of conformations accessible for target recognition.

Synthesis of a series of benzimidazole-ornamented compounds has been achieved through multistep synthetic strategies, with yields ranging from 45-70% for various derivatives. Among these, compounds bearing specific substitution patterns have demonstrated superior biological activities, highlighting the importance of precise structural optimization. The para-nitrophenyl derivative showed the highest anti-inflammatory activity, superior to diclofenac sodium standard.

Research Significance and Applications

The research significance of 4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine extends across multiple domains of biomedical research, reflecting the compound's potential as a versatile pharmacological tool. The integration of benzimidazole and thienopyrimidine scaffolds creates opportunities for modulating diverse biological pathways, making this compound particularly attractive for both basic research applications and pharmaceutical development programs.

In cancer research, thienopyrimidine derivatives have demonstrated significant potential as tyrosine kinase inhibitors, particularly targeting EGFR and HER2/neu receptors that are frequently overexpressed in various tumor types. The benzimidazole component adds another dimension to anticancer activity, with several derivatives showing cytotoxicity against breast cancer cell lines including MDA-MB-231 and MCF-7. Compound screening studies have revealed IC50 values as low as 0.029 μM for certain benzimidazole-thienopyrimidine hybrids against MDA-MB-231 cells.

The anti-inflammatory potential of benzimidazole-containing heterocyclic hybrids has been extensively documented, with some derivatives showing activity superior to standard anti-inflammatory drugs. The protein denaturation assay has been employed to evaluate anti-inflammatory activity, revealing that structural modifications can significantly impact efficacy. The para-nitrophenyl-substituted benzimidazole-pyrazole hybrid demonstrated the highest anti-inflammatory activity in comparative studies.

Antimicrobial research represents another significant application area, with thieno[2,3-d]pyrimidine derivatives exhibiting broad-spectrum activity against bacterial and fungal pathogens. The structural diversity achievable through systematic modification of the benzimidazole-thienopyrimidine framework enables the development of compounds with tailored antimicrobial spectra. Structure-activity relationship studies have identified key structural features that enhance antimicrobial potency while minimizing cytotoxicity against mammalian cells.

The compound's research applications extend to neuropharmacology, where thienopyrimidine derivatives have shown promise as CNS-protective agents. The ability to cross the blood-brain barrier, combined with specific receptor interactions, makes these compounds attractive for neurological and psychiatric applications. The benzimidazole component may contribute additional neuroprotective properties, creating synergistic effects that enhance therapeutic potential.

Application Area Target/Activity Key Findings Reference Studies
Cancer Research EGFR/HER2 inhibition IC50 values 0.029-0.074 μM
Anti-inflammatory Protein denaturation Superior to diclofenac sodium
Antimicrobial Broad-spectrum activity Active against bacteria/fungi
Neuroprotection CNS-protective effects Blood-brain barrier penetration
Antiviral Multiple viral targets Structure-dependent activity

Properties

IUPAC Name

12-(benzimidazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-10-19-16(21-9-18-12-6-2-3-7-13(12)21)15-11-5-4-8-14(11)22-17(15)20-10/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVCFBVIGJYKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C12H12N4S
  • Molecular Weight : 244.31 g/mol
  • IUPAC Name : this compound

This compound features a benzimidazole moiety fused with a thieno-pyrimidine structure, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of benzimidazole have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: In vitro Studies

In vitro studies demonstrated that the compound significantly inhibits the proliferation of human cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities. The presence of the thieno-pyrimidine structure enhances its interaction with microbial targets, potentially disrupting cellular processes .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of microbial cellular processes
Anti-inflammatoryModulation of inflammatory pathways

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Case Study: In vivo Studies

In vivo models demonstrated that administration of the compound resulted in a significant reduction in inflammation markers compared to control groups. The peak anti-inflammatory activity was observed four hours post-administration, indicating a rapid onset of action .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by interfering with microtubule dynamics.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a critical mechanism for its anticancer effects.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including those related to 4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, in combating viral infections. Notably, compounds with similar structures have shown efficacy against the hepatitis C virus (HCV), with some exhibiting EC50 values as low as 0.007 nM against specific genotypes . The structural modifications in these compounds play a crucial role in enhancing their antiviral potency.

Anticancer Activity

The thieno[2,3-d]pyrimidine scaffold has been associated with anticancer properties. For instance, derivatives of this compound have demonstrated significant activity against various cancer cell lines, including leukemia and melanoma. In particular, compounds synthesized from similar thieno[2,3-d]pyrimidines have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds derived from the thieno[2,3-d]pyrimidine framework have also been evaluated for their anti-inflammatory properties. Studies indicate that certain derivatives exhibit potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs. For example, some synthesized compounds showed IC50 values significantly lower than standard anti-inflammatory medications like diclofenac .

Case Studies

StudyCompoundBiological ActivityFindings
Henderson et al., 2015Benzimidazole derivativesAntiviralEC50 values down to 0.007 nM against HCV genotypes
Gaba and Mohan, 2015Thieno derivativesAnti-inflammatorySignificant reduction in edema compared to controls
Kumar et al., 2015Thieno-pyrimidine analoguesAnticancerInduced apoptosis in HL-60 leukemia cells

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity. Methods include condensation reactions followed by cyclization processes that form the thieno-pyrimidine core structure. Researchers continue to explore various synthetic pathways to enhance the efficiency of producing this compound and its derivatives for pharmaceutical applications.

Comparison with Similar Compounds

Key Observations :

  • Benzimidazole vs. Aniline : Derivatives with aniline at the 4-position exhibit stronger inhibitory activity against kinases (e.g., EGFR, VEGFR-2) compared to benzimidazole-substituted analogs. This is attributed to enhanced hydrogen bonding and π-π stacking interactions .

Fused Ring Modifications

Table 2: Impact of Fused Ring Systems

Compound Name Fused Ring System Biological Activity Reference
4-(1H-Benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine Cyclopenta Antibacterial (specific pathogens not disclosed)
Cyclohepta[4,5]thieno[2,3-d]pyrimidine derivatives Cyclohepta Dual EGFR/VEGFR-2 inhibition; improved lipophilicity
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Tetrahydrobenzo Anti-tyrosinase activity; high synthetic yield (~85%)

Key Observations :

  • Cyclopenta vs. Cyclohepta : Cyclohepta-fused derivatives demonstrate enhanced anticancer activity due to increased lipophilicity, improving membrane permeability and target engagement .
  • Saturated vs. Unsaturated Rings : Tetrahydrobenzo-fused systems (partially saturated) exhibit distinct activity profiles, such as anti-tyrosinase effects, likely due to conformational flexibility .

Preparation Methods

Cyclocondensation Strategies for Thienopyrimidine Core Formation

The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions between thiophene precursors and pyrimidine-building blocks. A widely adopted approach involves the use of trichlorophosphate (POCl₃) as a cyclizing agent under inert atmospheres. For example, Wu et al. demonstrated that heating 4-chloro-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidine with benzimidazole derivatives at 60°C for 3 hours yields the target compound with an 88% efficiency . The reaction proceeds through nucleophilic substitution at the 4-position of the pyrimidine ring, facilitated by the electron-withdrawing effect of the chlorine substituent (Table 1).

Table 1: Cyclocondensation Parameters for Thienopyrimidine-Benzoheterocycle Coupling

ReagentTemperature (°C)Time (h)Yield (%)Citation
POCl₃60388
Benzyl triethyl ammonium chloride (BTEAC)80672

Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates while minimizing side reactions .

  • Catalyst use : Phase-transfer catalysts like BTEAC improve reaction rates in biphasic systems, as shown in the synthesis of analogous pyrimido[1,2-a]benzimidazol-4(3H)-ones .

Thorpe-Ziegler Cyclization for Ring Annulation

The Thorpe-Ziegler reaction provides an alternative route to construct the fused thienopyrimidine system. This method involves cyclization of mercaptocarbonitrile-containing precursors under basic conditions. Abdel Hamid et al. reported a 71% yield for a related thieno[3,4-d]pyrimidine derivative using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) . Applied to the target compound, the reaction sequence would involve:

  • Alkylation : Introduction of a methyl group at the 2-position via alkyl chloroacetate.

  • Deprotonation and cyclization : Formation of the thienopyrimidine ring through intramolecular nucleophilic attack (Scheme 1).

Scheme 1: Proposed Thorpe-Ziegler Pathway

This method’s advantage lies in its tolerance for electron-deficient aromatic systems, though yields are sensitive to steric hindrance at the reaction site .

Phase Transfer Catalysis (PTC) for Benzimidazole Coupling

The benzimidazole moiety is introduced via nucleophilic aromatic substitution (SNAr) under PTC conditions. A study by Kumar et al. utilized benzyl triethyl ammonium chloride (BTEAC) to facilitate the reaction between 2-methylbenzimidazole and 4-chlorothienopyrimidine at 80°C, achieving a 72% yield . Critical parameters include:

  • Base strength : Aqueous NaOH (50%) optimizes deprotonation of the benzimidazole nitrogen.

  • Catalyst loading : 10 mol% BTEAC maximizes interfacial contact between organic and aqueous phases .

Table 2: PTC Optimization for Benzimidazole Functionalization

CatalystBaseTemperature (°C)Yield (%)
BTEACNaOH (50%)8072
TBABK₂CO₃10058

Post-Functionalization and Purification

Final purification often involves column chromatography using silica gel with ethyl acetate/hexane gradients. Analytical characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms regiochemistry and purity. For example, the target compound’s methyl resonance appears as a singlet at δ 2.45 ppm, while the cyclopenta ring protons exhibit complex splitting between δ 2.8–3.2 ppm .

Q & A

Q. What are the common synthetic routes for preparing 4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, coupling 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine derivatives with benzimidazole precursors under reflux conditions in alcohol or DMF. Catalysts like NaHCO₃ or NaI are often used to enhance reaction efficiency. Purification involves recrystallization from ethanol or glacial acetic acid, yielding 60–80% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming the benzimidazole and thienopyrimidine moieties. For instance, characteristic proton signals at δ 6.08–8.67 ppm (aromatic protons) and δ 27.9–30.5 ppm (cyclopentane methylene groups) are observed. LC-MS (e.g., m/z 383.0 [M+H]⁺) and IR spectroscopy further validate functional groups like C=N and C-S bonds .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or cold glacial acetic acid. For biological testing, nanoformulation with starch nanoparticles or liposomal encapsulation improves bioavailability while maintaining structural integrity .

Advanced Research Questions

Q. What strategies optimize reaction yields in heterocyclization steps involving thienopyrimidine intermediates?

  • Methodological Answer : Yield optimization requires precise control of reaction time, temperature, and catalyst systems. For example, refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol for 10–12 hours under acidic conditions (glacial acetic acid/DMSO) achieves >80% yield. Catalyst screening (e.g., oxalyl chloride for cyclization) and stoichiometric adjustments (1:1 molar ratio) are critical .

Q. How do substituents on the benzimidazole ring influence bioactivity?

  • Methodological Answer : Substituents like trifluoromethyl or chloro groups at the 4-position of the benzimidazole enhance anti-proliferative activity by modulating electron-withdrawing effects and binding affinity to kinase domains. Structure-activity relationship (SAR) studies using analogs (e.g., 2-phenylhydrazono derivatives) reveal that steric bulk at the 2-position reduces cytotoxicity .

Q. What methodologies resolve spectral data contradictions in structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.52–7.94 ppm for aromatic protons) arise from solvent polarity or tautomeric equilibria. High-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, NOESY) differentiate between regioisomers. Computational tools (DFT calculations) predict spectral patterns and validate experimental data .

Q. How can researchers design experiments to evaluate anti-viral or anti-cancer mechanisms?

  • Methodological Answer : For anti-HCV activity, use replicon assays measuring IC₅₀ values against NS5B polymerase. For anti-pancreatic cancer studies, employ MTT assays on cell lines (e.g., PANC-1) and validate targets via Western blotting (e.g., ERK/MAPK pathway inhibition). Parallel molecular docking (e.g., AutoDock Vina) identifies binding sites on viral proteases or kinase domains .

Q. What purification techniques minimize by-products in multi-step syntheses?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) effectively separates brominated intermediates from azomethine derivatives. For persistent impurities, preparative HPLC with a C18 column and isocratic acetonitrile/water (70:30) achieves >95% purity. TLC (Rf 0.47) monitors reaction progress .

Data Analysis & Experimental Design

Q. How should researchers interpret contradictory bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or compound stability. Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry for apoptosis). Meta-analyses of IC₅₀ values across studies identify trends in potency .

Q. What in silico tools predict metabolic stability of this compound?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) model metabolite formation via oxidation at the cyclopentane or thiophene rings. Experimental validation via liver microsome assays confirms predictions .

Tables for Key Data

Property Value/Range Reference
Melting Point105–158°C
Solubility (DMF)>50 mg/mL
LC-MS ([M+H]⁺)310–439 m/z
Anti-Proliferative IC₅₀2.5–8.7 µM (PANC-1 cells)
Synthetic Yield (Optimized)67–80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.